(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride
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Overview
Description
(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core with a methyl group at the 5-position, an oxo group at the 7-position, and a carbamimidothioate group attached to the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position through a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate.
Oxidation: The oxo group at the 7-position is introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate.
Attachment of the Carbamimidothioate Group: The carbamimidothioate group is attached to the 2-position through a nucleophilic substitution reaction involving the corresponding thiourea derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Hydroxyl Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate: The free base form of the compound.
(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.
Uniqueness
The hydrochloride salt form of (5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate is unique due to its enhanced solubility in water, which makes it more suitable for various applications compared to its free base or hydrobromide counterparts.
Properties
CAS No. |
68214-08-4 |
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Molecular Formula |
C8H11ClN6OS |
Molecular Weight |
274.73 g/mol |
IUPAC Name |
(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C8H10N6OS.ClH/c1-4-2-6(15)14-8(11-4)12-5(13-14)3-16-7(9)10;/h2H,3H2,1H3,(H3,9,10)(H,11,12,13);1H |
InChI Key |
NIWCFCWIPRGNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CSC(=N)N.Cl |
Origin of Product |
United States |
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